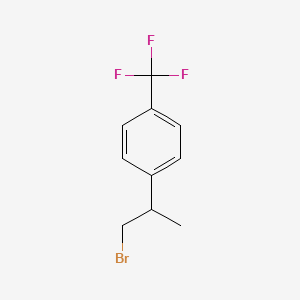

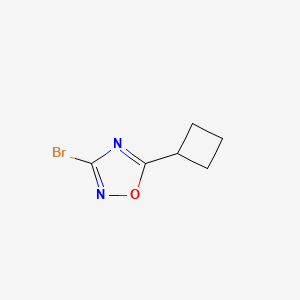

3-Bromo-5-cyclobutyl-1,2,4-oxadiazole

Descripción general

Descripción

“3-Bromo-5-cyclobutyl-1,2,4-oxadiazole” is a chemical compound that belongs to the class of 1,2,4-oxadiazoles . The 1,2,4-oxadiazole ring is a five-membered heterocyclic compound containing one oxygen and two nitrogen atoms . This class of compounds is known for its wide range of biological activities .

Synthesis Analysis

The synthesis of 1,3,4-oxadiazoles, which includes “3-Bromo-5-cyclobutyl-1,2,4-oxadiazole”, typically involves reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines using a variety of dehydrating agents such as phosphorous oxychloride, thionyl chloride, phosphorous pentaoxide, triflic anhydride, polyphosphoric acid, and direct reaction of acid with (N-isocyanimino-) triphenylphosphorane .

Molecular Structure Analysis

The molecular structure of “3-Bromo-5-cyclobutyl-1,2,4-oxadiazole” contains a total of 18 bonds. There are 11 non-H bonds, 5 multiple bonds, 1 rotatable bond, 5 aromatic bonds, 1 four-membered ring (cyclobutyl), and 1 five-membered ring (1,2,4-oxadiazole) .

Chemical Reactions Analysis

The carbonyl, nitro, and 1,3,4-oxadiazole functionalities in the synthesized derivatives of 1,3,4-oxadiazoles, including “3-Bromo-5-cyclobutyl-1,2,4-oxadiazole”, play a very important role in ligand-receptor interaction for the creation of numerous hydrogen bonds .

Aplicaciones Científicas De Investigación

Medicine: Antimicrobial Agents

The 1,2,4-oxadiazole nucleus, to which 3-Bromo-5-cyclobutyl-1,2,4-oxadiazole belongs, has been extensively studied for its antimicrobial properties . These compounds have shown potential as anti-infective agents with activities against a range of bacteria, viruses, and other pathogens. The bromo and cyclobutyl groups may further enhance these properties, making this compound a candidate for developing new antimicrobial drugs.

Agriculture: Plant Protection

In agriculture, oxadiazole derivatives are known for their herbicidal, insecticidal, and fungicidal activities . 3-Bromo-5-cyclobutyl-1,2,4-oxadiazole could be explored as a plant protection agent, potentially offering a new tool for controlling pests and diseases that affect crops, thus contributing to food security.

Materials Science: Optoelectronic Devices

Oxadiazoles are promising scaffolds for materials science applications, including OLEDs (organic light-emitting diodes) and other optoelectronic devices . The unique structure of 3-Bromo-5-cyclobutyl-1,2,4-oxadiazole might be utilized in the design of materials with specific electronic properties, such as charge transport or light emission.

Biochemistry: Enzyme Inhibition

The oxadiazole ring is a common motif in enzyme inhibitors3-Bromo-5-cyclobutyl-1,2,4-oxadiazole could serve as a lead compound in the design of new inhibitors targeting enzymes crucial for the survival of pathogens or cancer cells .

Pharmacology: Anticancer Research

1,3,4-Oxadiazoles have shown a broad spectrum of biological activity, including antitumor properties . As a structurally unique derivative, 3-Bromo-5-cyclobutyl-1,2,4-oxadiazole may be investigated for its cytotoxic effects against various cancer cell lines, potentially leading to the development of new anticancer medications.

Mecanismo De Acción

The mechanism of action of 1,3,4-oxadiazole derivatives, including “3-Bromo-5-cyclobutyl-1,2,4-oxadiazole”, involves various mechanisms such as the inhibition of growth factors, enzymes, and kinases, contributing to their antiproliferative effects . The activity of different 1,3,4-oxadiazole conjugates were tested on different cell lines of different types of cancer. It is demonstrated that 1,3,4-oxadiazole hybridization with other anticancer pharmacophores have different mechanisms of action by targeting various enzymes (thymidylate synthase, HDAC, topoisomerase II, telomerase, thymidine phosphorylase) and many of the proteins that contribute to cancer cell proliferation .

Direcciones Futuras

The future directions for “3-Bromo-5-cyclobutyl-1,2,4-oxadiazole” and other 1,3,4-oxadiazole derivatives involve further exploration of their biological activities and potential applications in drug discovery . The focus of future research could be on the development of novel 1,3,4-oxadiazole-based drugs, with structural modifications to ensure high cytotoxicity towards malignant cells .

Propiedades

IUPAC Name |

3-bromo-5-cyclobutyl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O/c7-6-8-5(10-9-6)4-2-1-3-4/h4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSTMGFYKJQTKSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=NC(=NO2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-5-cyclobutyl-1,2,4-oxadiazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-hydroxy-2-[2-(trifluoromethyl)phenyl]acetate](/img/structure/B1443493.png)

![tert-butyl N-[(3-methylpiperidin-2-yl)methyl]carbamate](/img/structure/B1443502.png)

![1-(Pyrrolidin-1-ylmethyl)-6-azaspiro[2.5]octane](/img/structure/B1443508.png)

![[1-(2-fluorophenyl)-1H-pyrazol-3-yl]methanol](/img/structure/B1443509.png)